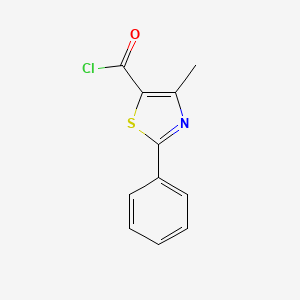

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWZVEKZFVCSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379818 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54001-18-2 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-phenyl-thiazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" basic properties

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications

Abstract

This compound stands as a pivotal, highly reactive intermediate in synthetic organic and medicinal chemistry. Possessing a bifunctional molecular architecture—a stable, biologically relevant thiazole core and a reactive acyl chloride moiety—it serves as a versatile building block for the construction of a diverse array of more complex molecular entities. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, chemical reactivity, and significant applications, particularly in the development of pharmaceutical agents. We will explore the mechanistic underpinnings of its synthesis and its utility in nucleophilic acyl substitution reactions, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound characterized by a central 1,3-thiazole ring substituted at positions 2, 4, and 5.[1] The phenyl group at position 2 and the methyl group at position 4 contribute to the steric and electronic properties of the molecule, while the carbonyl chloride at position 5 is the primary site of its synthetic utility.

Below is a diagram illustrating the chemical structure.

Caption: Chemical Structure of this compound.

Quantitative physicochemical data for this specific compound are not widely published. However, key identifiers and properties of it and its immediate precursor are summarized in the table below for reference.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 54001-18-2 | [1] |

| Molecular Formula | C₁₁H₈ClNOS | [2] |

| Molecular Weight | 237.71 g/mol | [2] |

| Precursor Name | 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | [3] |

| Precursor CAS | 33763-20-1 | [3][4] |

| Precursor Formula | C₁₁H₉NO₂S | [4] |

| Precursor MW | 219.26 g/mol | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via a two-stage process starting from its corresponding ethyl ester. The pathway involves the hydrolysis of the ester to the carboxylic acid, followed by chlorination to yield the final acyl chloride.

Caption: Overall synthesis pathway for this compound.

Stage 1: Saponification of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

The precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is prepared by the hydrolysis of its ethyl ester.[3] This reaction is a standard saponification where the ester is treated with a strong base, such as sodium hydroxide, in a mixed solvent system like methanol and water.

Experimental Protocol:

-

Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in methanol.

-

Slowly add an aqueous solution of sodium hydroxide (2N) to the methanol solution at room temperature.

-

Stir the reaction mixture for approximately 4 hours.

-

Monitor the reaction completion via Thin Layer Chromatography (TLC).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous mixture to a pH of 5-6 with a dilute hydrochloric acid solution (1N).

-

The carboxylic acid precipitates as a white solid.

-

Collect the solid by filtration, wash with water, and dry to yield the pure product.[3]

Stage 2: Conversion of Carboxylic Acid to Acyl Chloride

The transformation of the carboxylic acid to the highly reactive acyl chloride is a critical step. This is achieved by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[5][6][7] Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.[7][8] The use of thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[5][7]

Reaction Mechanism with Thionyl Chloride: The mechanism involves a nucleophilic attack by the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the elimination of the leaving group, yields the final acyl chloride.

Caption: Mechanism of carboxylic acid conversion to acyl chloride using thionyl chloride.

Experimental Protocol:

-

To a flask containing 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, add an excess of thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for approximately 2 hours.[9]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[9]

-

The resulting crude this compound is often used directly in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.[9]

Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the high electrophilicity of its carbonyl carbon. The presence of the electron-withdrawing chlorine atom makes it highly susceptible to nucleophilic attack, rendering it an excellent acylating agent.[8][10] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles to produce other carboxylic acid derivatives.[7][10]

Key Reactions:

-

Esterification: Reacts with alcohols to form esters.

-

Amidation: Reacts with ammonia, primary, or secondary amines to form amides.

-

Anhydride Formation: Reacts with carboxylate salts to form anhydrides.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

This reactivity makes it a crucial intermediate for introducing the 4-methyl-2-phenylthiazole moiety into larger molecules, a common strategy in the synthesis of biologically active compounds.[11]

Caption: Synthetic utility in nucleophilic acyl substitution reactions.

Spectroscopic Profile

-

¹H NMR: Expected signals would include a singlet for the methyl protons (around δ 2.5-2.8 ppm) and multiplets for the aromatic protons of the phenyl group (around δ 7.4-8.0 ppm).

-

¹³C NMR: Key signals would include the carbonyl carbon (highly deshielded, >160 ppm), carbons of the thiazole ring, and carbons of the phenyl ring.

-

IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride functional group is expected in the range of 1770-1815 cm⁻¹. This is at a higher frequency than the corresponding carboxylic acid (approx. 1700-1725 cm⁻¹) due to the inductive effect of the chlorine atom.

Applications in Medicinal Chemistry

The 2-phenyl-4-methylthiazole core is a recognized pharmacophore present in various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11]

The direct precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is a known intermediate in the synthesis of Febuxostat , a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[12] The conversion of this acid to its acyl chloride derivative provides a reactive handle to build more complex analogues or to couple the thiazole moiety to other pharmacophores, making it a compound of significant interest to drug discovery programs.

Safety and Handling

As an acyl chloride, this compound is expected to be highly reactive and moisture-sensitive.

-

Handling: Should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition by moisture.

-

Hazards: It will react exothermically with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas. It is a lachrymator and is corrosive to skin and respiratory tissues.

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its straightforward preparation from the corresponding carboxylic acid, combined with the high reactivity of the acyl chloride functional group, makes it an essential tool for chemists. Its structural relationship to known pharmaceuticals underscores its importance in medicinal chemistry, providing a robust platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in research and development.

References

- 1. This compound | 54001-18-2 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 9. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 11. mdpi.com [mdpi.com]

- 12. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS 54001-18-2): Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Value of a Thiazole Building Block

In the landscape of modern medicinal chemistry, the 1,3-thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics, from antimicrobials to anticancer agents.[3][4]

This guide focuses on a particularly valuable derivative: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS: 54001-18-2). This compound is not an end-product therapeutic but rather a highly reactive and versatile chemical intermediate.[5] Its significance lies in the combination of the stable, biologically relevant thiazole core with a reactive acyl chloride functional group. This configuration empowers researchers and drug development professionals to readily introduce the 4-methyl-2-phenylthiazole moiety into a wide array of molecular architectures, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Understanding its synthesis, reactivity, and handling is therefore critical for any research program leveraging this powerful synthetic tool.

Physicochemical and Spectroscopic Profile

The precise characterization of a reagent is fundamental to its effective use. This compound is typically a white to off-white powder, though its high reactivity means it is often generated and used in situ without extensive characterization of the isolated solid.[6][7]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 54001-18-2 | [5][6][8] |

| Molecular Formula | C₁₁H₈ClNOS | [6][8] |

| Molecular Weight | 237.71 g/mol | [6][8] |

| Appearance | White to off-white powder | [6] |

| Purity | Typically >98% (when supplied commercially) | [6] |

| Solubility | Soluble in nonpolar organic solvents (e.g., DCM, Toluene, THF); reacts vigorously with water and protic solvents. |[9] |

Table 2: Expected Spectroscopic Data for Structural Confirmation

| Technique | Expected Features | Rationale |

|---|---|---|

| FT-IR | Strong C=O stretch at ~1750-1800 cm⁻¹ | Characteristic high-frequency absorption for a reactive acyl chloride carbonyl group. |

| ¹H NMR | Singlet at ~2.7 ppm (3H); Multiplet at ~7.4-8.0 ppm (5H) | Corresponds to the C4-methyl protons and the C2-phenyl protons, respectively. |

| ¹³C NMR | Signal at ~160-165 ppm | Corresponds to the highly deshielded carbonyl carbon of the acyl chloride. |

| Mass Spec (MS) | M⁺ peak at m/z 237/239 | Isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl). |

Synthesis and Purification: A Stepwise Approach

The preparation of this compound (1 ) is a classic transformation that begins with more stable precursors. The most direct and common route involves the chlorination of its corresponding carboxylic acid (2 ).

Retrosynthetic Analysis

A logical retrosynthetic pathway illustrates the disconnection of the target molecule to readily available starting materials. The acyl chloride is derived from the carboxylic acid, which in turn is synthesized from its ethyl ester.

Diagram 1: Retrosynthetic pathway for the target acyl chloride.

Protocol 1: Synthesis of Precursor: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid (2)

This step involves the saponification (hydrolysis) of the commercially available ethyl ester.

Methodology:

-

Dissolution: To a solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 eq.) in methanol, slowly add a 2N aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 eq.) at room temperature.[10]

-

Reaction: Stir the mixture vigorously for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Solvent Removal: Once complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 5-6 by the dropwise addition of 1N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate.[10]

-

Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum to yield the final product (2 ).

Protocol 2: Synthesis of this compound (1)

This protocol converts the stable carboxylic acid into the highly reactive acyl chloride using thionyl chloride (SOCl₂).

The conversion of a carboxylic acid to an acyl chloride with SOCl₂ is a robust nucleophilic acyl substitution reaction. The key is converting the hydroxyl group, a poor leaving group, into a chlorosulfite group, which is an excellent leaving group. The subsequent attack by a chloride ion and collapse of the tetrahedral intermediate liberates the acyl chloride product along with gaseous byproducts (SO₂ and HCl), driving the reaction to completion.[11][12][13]

Diagram 2: Simplified mechanism of carboxylic acid chlorination.

CAUTION: This reaction must be performed in a certified chemical fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves HCl gas.[14][15]

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler containing NaOH solution to neutralize HCl gas). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.

-

Reagent Addition: Suspend the 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (2 ) (1 eq.) in an excess of thionyl chloride (SOCl₂) (5-10 eq.).[7] A high-boiling inert solvent like toluene can be used, but using SOCl₂ as both reagent and solvent is common.[16]

-

Reaction: Heat the mixture to reflux (approx. 76 °C for neat SOCl₂) and maintain for 2-4 hours. The solid carboxylic acid should fully dissolve as it is converted to the acyl chloride.

-

Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This is a critical step; co-evaporation with an inert solvent like dry toluene can help remove the final traces.

-

Product: The resulting residue is the crude this compound (1 ). Due to its reactivity, it is often used immediately in the next synthetic step without further purification.[7] If purification is necessary, vacuum distillation or recrystallization from a non-protic solvent may be attempted, but this is challenging.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems entirely from the high electrophilicity of the acyl chloride's carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[9]

Diagram 3: Key synthetic transformations of the title compound.

-

Amide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding, producing a diverse range of amides. This is the most common application in drug discovery, as the amide bond is a stable and prevalent linker in biologically active molecules.

-

Ester Formation: Reaction with alcohols yields the corresponding esters. This allows for modulation of properties like solubility and cell permeability.

-

Hydrolysis: The compound is highly sensitive to moisture, rapidly hydrolyzing back to the parent carboxylic acid upon contact with water.[9][14] This necessitates careful handling under anhydrous conditions.

The ability to easily generate these derivatives makes this compound a powerful tool for probing the SAR of a lead compound. By systematically varying the amine or alcohol used in the reaction, chemists can explore how changes in the appended group affect biological activity, selectivity, and pharmacokinetic properties.[4]

Safety, Handling, and Storage

Proper handling of acyl chlorides is non-negotiable and critical for laboratory safety. Their hazards stem from their high reactivity and corrosivity.[9][15]

Table 3: Safety and Handling Summary

| Aspect | Protocol | Rationale |

|---|---|---|

| Hazards | Corrosive, toxic, lachrymator (causes tearing), reacts violently with water.[14][17] | Inhalation or skin contact can cause severe burns. Reaction with moisture releases corrosive HCl gas.[9][15] |

| Handling | Always handle inside a certified chemical fume hood. Use an inert atmosphere (N₂ or Ar) for transfers and reactions. | To prevent inhalation of vapors and to protect the compound from atmospheric moisture.[18] |

| PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat are mandatory. | To prevent skin and eye contact.[15][17] |

| Storage | Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible materials (water, alcohols, bases).[15][18] | To maintain chemical integrity and prevent hazardous reactions. |

| Spills | Absorb small spills with an inert, dry material (e.g., sand or vermiculite). Neutralize slowly with a base like sodium bicarbonate. Do NOT use water. | To contain the spill and neutralize the acidic and reactive nature of the compound before disposal. |

Conclusion

This compound is a quintessential example of a strategic molecular building block. While its own properties are primarily defined by its high reactivity, this very reactivity is what makes it invaluable to the medicinal chemist. It provides a direct and efficient gateway to a vast chemical space of thiazole-containing amides and esters, enabling the systematic optimization of drug candidates. Mastery of its synthesis and an unwavering commitment to safe handling protocols allow research and development teams to fully leverage the therapeutic potential of the thiazole scaffold.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 54001-18-2 [chemicalbook.com]

- 6. finerchem.lookchem.com [finerchem.lookchem.com]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. fiveable.me [fiveable.me]

- 10. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 15. nbinno.com [nbinno.com]

- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 17. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, field-tested synthesis protocol with mechanistic insights. Furthermore, it explores the compound's reactivity profile, particularly its utility in forming amide and ester linkages, which is critical in drug discovery. This guide serves as an essential resource for researchers, chemists, and drug development professionals, offering authoritative grounding in the synthesis and application of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound that serves as a valuable intermediate in various synthetic applications, particularly in the creation of pharmaceutical agents.[1] Its structure, featuring a reactive acyl chloride on a substituted thiazole core, makes it an important building block.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54001-18-2 | [1][2] |

| Molecular Formula | C₁₁H₈ClNOS | [2] |

| Molecular Weight | 237.71 g/mol | [2] |

| Appearance | Solid (form may vary) | |

| Canonical SMILES | CC1=C(C(=O)Cl)SC(=N1)C2=CC=CC=C2 | N/A |

| InChI Key | Information not readily available | N/A |

Synthesis Protocol and Mechanistic Rationale

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.[3][4][5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Precursor Synthesis: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

The precursor acid is typically synthesized via hydrolysis of its corresponding ethyl ester.[6] This foundational step is crucial for ensuring a high-purity starting material for the final chlorination.

Chlorination Protocol: From Carboxylic Acid to Acyl Chloride

Objective: To convert 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid into its acyl chloride derivative with high yield and purity.

Materials:

-

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (excess, typically 5-10 equivalents)

-

Toluene or Dichloromethane (DCM) (anhydrous)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Methodology:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), suspend the 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

-

Causality: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent than thionyl chloride itself. This accelerates the reaction.

-

-

Reagent Addition: Slowly add thionyl chloride to the suspension at room temperature. The addition is often exothermic, and cooling may be necessary for large-scale reactions.

-

Reaction Progression: Heat the mixture to reflux (typically around 80-95°C) and maintain for 2-4 hours.[3][5] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Trustworthiness: It is critical to ensure all excess thionyl chloride is removed, as its presence can interfere with subsequent reactions. Co-evaporation with additional anhydrous toluene can aid in its complete removal. The resulting crude product is often used directly in the next step without further purification.[5]

-

Synthesis Workflow Diagram:

Caption: Synthesis workflow for the target compound.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity allows for the facile construction of amides, esters, and other carbonyl derivatives, which are prevalent motifs in biologically active molecules.[7]

Amide Bond Formation

Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, TEA) yields the corresponding amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

Ester Formation

Reaction with alcohols, often in the presence of a base like triethylamine or pyridine, leads to the formation of esters. This transformation is useful for creating prodrugs or modifying the pharmacokinetic properties of a lead compound.

Reactivity Profile Diagram:

Caption: Reactivity with common nucleophiles.

Applications in Medicinal Chemistry

The 2-phenyl-4-methyl-thiazole scaffold is a privileged structure in drug discovery. Derivatives synthesized from the title acyl chloride have been investigated for a range of therapeutic applications. For instance, various thiazole derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[4][7][8] The ability to easily generate libraries of amide or ester derivatives from this intermediate makes it highly valuable in structure-activity relationship (SAR) studies.[4]

Safety, Handling, and Storage

As an acyl chloride, this compound is expected to be corrosive and moisture-sensitive. It will react with water (hydrolysis) to form the corresponding carboxylic acid and hydrochloric acid. Therefore, stringent safety protocols must be followed.

-

Handling: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). The compound should be kept in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and amines.[10]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[9] If swallowed, rinse mouth with water and seek immediate medical attention.[9]

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its value is rooted in the electrophilic nature of the acyl chloride group, which provides a reliable handle for molecular elaboration. The protocols and insights presented in this guide underscore its importance and provide researchers with the foundational knowledge required for its effective synthesis and application in drug discovery and development programs.

References

- 1. This compound | 54001-18-2 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole [mdpi.com]

- 6. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride from its Carboxylic Acid Precursor

Introduction: The Strategic Importance of Thiazole Acyl Chlorides in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole nucleus is a privileged structure, prized for its metabolic stability and diverse biological activities. The compound 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a highly valuable synthetic intermediate, serving as a reactive building block for the construction of more complex molecules, particularly amides and esters, which are prevalent in pharmacologically active compounds.[1][2] Its precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is a stable, readily available starting material.[3][4]

This guide provides a comprehensive, field-proven methodology for the efficient conversion of the carboxylic acid to its highly reactive acyl chloride derivative. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the critical safety considerations and characterization techniques essential for success in a research and development setting.

Pillar 1: The Chemical Rationale—Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation strategy in organic synthesis. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, rendering the carbonyl carbon insufficiently electrophilic for reactions with weak nucleophiles like amines or alcohols. By replacing the -OH group with a chlorine atom, we create an acyl chloride.[5][6][7] The chloride ion is an excellent leaving group, and the electron-withdrawing nature of the chlorine atom significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride a highly reactive intermediate for nucleophilic acyl substitution reactions.[8][9]

Reagent Selection: A Deliberate Choice for Purity and Efficiency

Several reagents can effect this transformation, including phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂).[5][9][10] However, for this specific synthesis, thionyl chloride (SOCl₂) is the reagent of choice for several compelling reasons:

-

Gaseous Byproducts: The reaction between thionyl chloride and a carboxylic acid produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[7][8][11] Both are gases at ambient temperature and can be easily removed from the reaction mixture, simplifying the purification process significantly. This is a distinct advantage over reagents like PCl₅, which produces the liquid byproduct phosphorus oxychloride (POCl₃), requiring separation via distillation.[5][7]

-

High Reactivity and Yield: Thionyl chloride is a powerful chlorinating agent that typically provides high yields for this transformation.

-

Procedural Simplicity: The reaction can often be performed using an excess of thionyl chloride as both the reagent and the solvent, streamlining the experimental setup. A similar procedure has been successfully employed for the synthesis of other thiazole-based acyl chlorides.[12]

The Underlying Mechanism: A Stepwise Activation and Substitution

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.[8][9][11][13]

-

Activation: The carboxylic acid first acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack leads to the formation of a reactive acyl chlorosulfite intermediate and the expulsion of a chloride ion.

-

Nucleophilic Attack: The liberated chloride ion then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the intermediate.

-

Product Formation: A tetrahedral intermediate is formed, which subsequently collapses. This collapse results in the formation of the final acyl chloride product and the release of the stable gaseous byproducts, SO₂ and HCl.[8][14]

Caption: Reaction mechanism for acyl chloride formation.

Pillar 2: A Validated Experimental Protocol

This protocol is designed for robustness and reproducibility. Every step is critical for achieving a high yield of the desired product in sufficient purity for subsequent reactions.

A. Materials and Reagents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | 33763-20-1 | C₁₁H₉NO₂S | 219.26 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 |

| Anhydrous Toluene (or other suitable inert solvent) | 108-88-3 | C₇H₈ | 92.14 |

-

Equipment: Round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite), magnetic stirrer and stir bar, heating mantle, and a rotary evaporator. All glassware must be oven-dried immediately before use to eliminate any moisture.

B. Critical Safety Precautions

Thionyl chloride is highly toxic, corrosive, and reacts violently with water. [15][16] Inhalation can cause severe respiratory tract irritation, and contact with skin or eyes results in severe burns.[17][18]

-

Engineering Controls: This procedure must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[15][17]

-

Quenching: Never add water directly to thionyl chloride.[15][16] Any residual reagent should be quenched cautiously by slowly adding it to a large volume of an appropriate alcohol (e.g., isopropanol) or a basic solution under controlled conditions.

C. Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

-

Preparation: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Charging the Flask: To the flask, add 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq). If desired, an anhydrous solvent like toluene can be added, although using an excess of thionyl chloride as the solvent is common and effective.[12]

-

Reagent Addition: Under stirring, slowly add thionyl chloride (typically 2-5 eq., or used as the solvent). The addition may be exothermic, so it should be done carefully.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C). Maintain the reflux for 2-4 hours. The reaction is often considered complete when the evolution of HCl and SO₂ gases ceases.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Carefully remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., containing NaOH solution) to neutralize the corrosive vapors before they enter the vacuum pump.

-

Product: The resulting residue is the crude this compound.[19] Due to its high reactivity and moisture sensitivity, this product is often a dark oil or low-melting solid and is typically used immediately in the subsequent synthetic step without further purification.[12]

Pillar 3: Product Characterization and Validation

If characterization is required, it must be done promptly on an anhydrous sample.

-

Infrared (IR) Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretch at a higher frequency, typically in the range of 1780-1815 cm⁻¹ , which is characteristic of an acyl chloride.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most significant change will be the disappearance of the acidic proton singlet from the carboxylic acid, which typically appears far downfield (>10 ppm). The aromatic and methyl protons on the thiazole ring will remain, though their chemical shifts may be slightly altered.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (237.71 g/mol ).[19]

Conclusion

The synthesis of this compound from its carboxylic acid is a straightforward yet critical transformation that unlocks a gateway to a wide range of complex molecular architectures. By employing thionyl chloride under anhydrous conditions, researchers can reliably produce this reactive intermediate in high yield. Adherence to the stringent safety protocols outlined is not merely a recommendation but a requirement for the safe and successful execution of this procedure. The resulting acyl chloride is a powerful tool in the arsenal of medicinal chemists, facilitating the development of novel therapeutic candidates.

References

- 1. This compound | 54001-18-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 14. m.youtube.com [m.youtube.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. westliberty.edu [westliberty.edu]

- 17. nj.gov [nj.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry

This guide provides an in-depth technical overview of 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a key heterocyclic intermediate in pharmaceutical research and drug development. We will explore its chemical identity, synthesis, reactivity profile, and its role as a versatile building block for the creation of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Compound Identification and Chemical Properties

IUPAC Name: this compound

Synonyms:

-

4-Methyl-2-phenylthiazole-5-carbonyl chloride

-

2-Phenyl-4-methylthiazole-5-carbonyl chloride

Key Chemical Information:

| Property | Value | Source(s) |

| CAS Number | 54001-18-2 | [1] |

| Molecular Formula | C₁₁H₈ClNOS | [2] |

| Molecular Weight | 237.71 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 122 °C | [3] |

| Boiling Point | 371.8 °C at 760 mmHg | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the thiazole ring, followed by the conversion of a carboxylic acid functionality to the reactive acyl chloride.

Synthesis of the Precursor: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

The carboxylic acid precursor is typically synthesized via hydrolysis of its corresponding ethyl ester. This foundational step is critical for ensuring a high-purity starting material for the subsequent chlorination.

Experimental Protocol: Hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate [4]

-

Dissolution: To a solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol, slowly add a 2N aqueous solution of sodium hydroxide at room temperature.

-

Reaction: Stir the reaction mixture vigorously for 4 hours at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification and Precipitation: Adjust the pH of the remaining aqueous solution to 5-6 with a 1N hydrochloric acid solution. This will precipitate the carboxylic acid as a white solid.

-

Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

Conversion to this compound

The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure[5])

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1 equivalent) in an excess of thionyl chloride (e.g., 10 mL per 1.5 g of carboxylic acid).

-

Reflux: Heat the mixture to reflux and maintain for 2 hours. The solid carboxylic acid will gradually dissolve as it is converted to the soluble acyl chloride.

-

Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.

-

Product Isolation: The resulting crude this compound can be used directly in the next step without further purification.

Causality: The use of excess thionyl chloride serves as both the reagent and the solvent, driving the reaction to completion. The workup under reduced pressure is crucial to remove any remaining thionyl chloride, which could interfere with subsequent nucleophilic substitution reactions.

Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate due to the high reactivity of the acyl chloride group. This allows for facile reaction with a variety of nucleophiles to form stable amide and ester linkages, which are prevalent in biologically active molecules. The thiazole core itself is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8]

Synthesis of Bioactive Amide Derivatives

A primary application of this acyl chloride is in the synthesis of N-substituted thiazole-5-carboxamides. By reacting it with various amines, a library of compounds can be generated for biological screening.

Workflow for the Synthesis of Bioactive Thiazole Carboxamides:

Caption: Workflow for synthesizing and screening thiazole carboxamides.

Experimental Protocol: Synthesis of N-(substituted-phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides

-

Reactant Preparation: In a dry flask under an inert atmosphere, dissolve a substituted aniline (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup: Upon completion, wash the reaction mixture with 1N HCl to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired amide.

Application in Antimicrobial Drug Discovery

Derivatives of the 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide scaffold have shown promising antimicrobial activity. The systematic variation of the substituents on the N-phenyl ring allows for the exploration of structure-activity relationships (SAR).

Example SAR Data for Antimicrobial Thiazole Carboxamides:

| Compound | N-Aryl Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1a | Phenyl | 64 | 128 |

| 1b | 4-Chlorophenyl | 32 | 64 |

| 1c | 4-Nitrophenyl | 16 | 32 |

| 1d | 4-Methoxyphenyl | 64 | 64 |

| 1e | 2,4-Dichlorophenyl | 16 | 32 |

Note: This data is representative and compiled for illustrative purposes based on trends observed in the literature for similar thiazole carboxamides.[3][9][10]

The data suggests that electron-withdrawing groups on the N-phenyl ring, such as chloro and nitro substituents, tend to enhance antimicrobial activity. This insight is crucial for guiding the design of more potent analogues.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from readily available precursors and the reactivity of its acyl chloride functionality make it an ideal starting point for the creation of diverse compound libraries. The established biological significance of the thiazole nucleus, particularly in the development of antimicrobial and anticancer agents, ensures that this compound will remain a molecule of high interest for researchers and drug development professionals. The methodologies and insights provided in this guide are intended to empower scientists to effectively utilize this important chemical entity in their research endeavors.

References

- 1. jchemrev.com [jchemrev.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. jchemrev.com [jchemrev.com]

- 4. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 8. media.neliti.com [media.neliti.com]

- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Abstract

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS No. 54001-18-2) is a heterocyclic acyl chloride of significant interest as a building block in medicinal chemistry and materials science.[1][2] The presence of a highly reactive carbonyl chloride group appended to a stable thiazole aromatic system presents unique challenges and opportunities in synthetic applications.[3] This technical guide provides an in-depth analysis of the compound's solubility and stability characteristics. We synthesize data from the established chemistry of acyl chlorides and thiazoles to offer predictive insights and robust experimental protocols for its handling, use, and storage. This document is intended for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this reagent's physicochemical properties to ensure successful and reproducible synthetic outcomes.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule featuring a stable, aromatic 1,3-thiazole ring and a highly electrophilic acyl chloride moiety.[4] The thiazole core is a common scaffold in numerous pharmaceuticals, valued for its diverse biological activities and metabolic stability.[3] The acyl chloride group, conversely, is one of the most reactive acylating agents in organic synthesis, enabling efficient formation of esters, amides, and other carbonyl derivatives.[5][6]

The juxtaposition of these two groups makes the title compound a valuable intermediate for introducing the 4-methyl-2-phenylthiazole motif into larger molecules. However, its utility is critically dependent on understanding its inherent reactivity. The primary challenge in handling this compound is its extreme sensitivity to nucleophiles, particularly water.[6][7]

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for planning reactions, purification, and storage.

| Property | Value / Description | Source(s) |

| CAS Number | 54001-18-2 | [1] |

| Molecular Formula | C₁₁H₈ClNOS | [4] |

| Molecular Weight | 237.71 g/mol | [4] |

| Appearance | Typically a solid at room temperature (inferred from related structures). | N/A |

| Reactivity | Highly reactive, corrosive. Reacts violently with water, alcohols, and amines.[6][7][8] | [6][7][8] |

Safe Handling and Storage

Due to the reactive nature of the acyl chloride group, stringent handling and storage protocols are not merely recommended; they are essential for maintaining the compound's integrity and ensuring laboratory safety.

-

Anhydrous Conditions: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). This is critical to prevent hydrolysis from atmospheric moisture, which is a rapid and irreversible reaction.[6][7]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potentially released hydrogen chloride (HCl) gas, a corrosive byproduct of hydrolysis.[6][7]

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area. It must be kept away from incompatible materials such as water, alcohols, amines, and strong bases.[7][9][10]

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is dictated by its molecular structure: a largely nonpolar aromatic framework combined with a highly polar and reactive acyl chloride group.

Predicted Solubility

Based on first principles, the compound is expected to be readily soluble in a range of common anhydrous aprotic organic solvents. It is predicted to be insoluble, and rapidly reactive, in protic solvents.

| Solvent Class | Example Solvents | Predicted Behavior | Rationale |

| Aprotic, Nonpolar | Toluene, Hexanes | Moderate to Low | Solvation driven by van der Waals forces with the phenyl and thiazole rings. |

| Aprotic, Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Chloroform | High | The polar nature of these solvents effectively solvates the acyl chloride group without reacting, while also accommodating the aromatic portions of the molecule. |

| Protic, Polar | Water, Methanol, Ethanol | Reactive / Insoluble | The acyl chloride group will react rapidly via nucleophilic acyl substitution to form the corresponding carboxylic acid or ester.[5][11] This is not a true dissolution but a chemical transformation. |

| Protic, Basic | Amines (e.g., Triethylamine) | Reactive / Insoluble | Reacts vigorously to form the corresponding amide.[5][12] |

Experimental Protocol for Kinetic Solubility Determination

Determining the solubility of a moisture-sensitive compound requires a carefully designed protocol that rigorously excludes water. A kinetic solubility assay using nephelometry (light scattering) is a high-throughput and effective method.[13][14]

Objective: To determine the kinetic solubility of the title compound in a specified anhydrous aprotic solvent (e.g., Acetonitrile).

Principle: A concentrated stock solution of the compound in DMSO is serially diluted with the test solvent. The point at which the compound precipitates is detected by an increase in turbidity, measured by a nephelometer or plate reader.

Methodology:

-

Preparation of Stock Solution:

-

Under an inert atmosphere, accurately weigh approximately 10 mg of this compound.

-

Dissolve the compound in anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM). Causality Note: DMSO is used for its high solubilizing power, but the stock must be used immediately as even trace water in DMSO can initiate degradation over time.

-

-

Assay Plate Preparation:

-

To a 96-well microtiter plate, add the anhydrous test solvent (e.g., Acetonitrile) to a series of wells.

-

Add increasing volumes of the DMSO stock solution to the wells to create a concentration gradient. Ensure the final DMSO concentration is low (<2%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Seal the plate and agitate for 1-2 hours at a controlled temperature (e.g., 25 °C).

-

Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).

-

-

Data Analysis:

-

Plot turbidity against compound concentration.

-

The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the solvent-only control.

-

Self-Validation: The experiment should include a positive control (a compound of known low solubility in the test solvent) and a negative control (a highly soluble compound) to validate the assay's performance.

Caption: Workflow for determining kinetic solubility of a moisture-sensitive compound.

Stability Profile: Mechanisms and Assessment

The stability of this compound is almost entirely governed by the reactivity of the acyl chloride functional group. The thiazole ring is generally stable but its integrity under certain pH conditions warrants consideration.[15]

Primary Degradation Pathway: Hydrolysis

The most significant stability liability is hydrolysis. Acyl chlorides react readily with water in an uncatalyzed nucleophilic addition-elimination reaction to yield the corresponding carboxylic acid and hydrogen chloride.[5][11][16]

Mechanism:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[16] This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion (Cl⁻), which is an excellent leaving group.[5][16]

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by another water molecule (or the eliminated chloride ion) to yield the final carboxylic acid product, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, and HCl.[16]

This reaction is typically rapid and exothermic. The generation of corrosive HCl gas is a significant safety consideration.[6]

Caption: Nucleophilic addition-elimination mechanism for acyl chloride hydrolysis.

Influence of pH on the Thiazole Ring

While the thiazole ring itself is aromatic and generally stable, studies on related 2-substituted 1,3-thiazolidine-4-carboxylic acids have shown that the ring can undergo degradation under certain pH conditions, particularly in weakly acidic environments (pH 4-6).[15] Although the aromatic thiazole in the title compound is expected to be more stable than a thiazolidine, this potential liability should be considered in aqueous workups or formulations where pH is not controlled.

Experimental Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is essential to quantify the rate of hydrolysis and identify the primary degradant.

Objective: To assess the hydrolytic stability of the title compound in an organic solvent upon exposure to a controlled amount of water.

Principle: The compound is dissolved in a water-miscible aprotic solvent (e.g., Acetonitrile). A known quantity of water is added, and the mixture is monitored over time by HPLC. The rate of disappearance of the parent compound and the rate of appearance of the carboxylic acid degradant are quantified.

Methodology:

-

Standard Preparation:

-

Forced Degradation Sample:

-

In a vial, place a known volume of the title compound's stock solution.

-

Add a specific volume of water or a water/acetonitrile mixture to initiate hydrolysis (e.g., to achieve a final composition of 90:10 MeCN:H₂O).

-

Start a timer immediately after the addition of water.

-

-

Time-Point Analysis:

-

At designated time points (e.g., t=0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the aliquot in a larger volume of anhydrous acetonitrile to stop the reaction by dilution.

-

Analyze the quenched sample by HPLC with UV detection.

-

-

HPLC Analysis and Quantification:

-

Use a suitable reversed-phase HPLC method that resolves the parent acyl chloride from the more polar carboxylic acid product.

-

Calculate the percentage of the parent compound remaining at each time point relative to t=0.

-

Quantify the appearance of the carboxylic acid degradant.

-

Self-Validation: A robust study will demonstrate mass balance. The decrease in the molar concentration of the starting material should be stoichiometrically matched by the increase in the molar concentration of the carboxylic acid product, confirming that hydrolysis is the sole or primary degradation pathway.

Conclusion and Recommendations

This compound is a highly reactive synthetic intermediate whose utility is directly linked to an appreciation of its chemical instability.

-

Primary Liability: The compound's stability is overwhelmingly dominated by the hydrolytic sensitivity of the acyl chloride group. Reaction with water is rapid and leads to the formation of the corresponding carboxylic acid.

-

Solubility: It exhibits good solubility in common anhydrous aprotic polar organic solvents like DCM, THF, and acetonitrile, which should be the solvents of choice for reactions. It is reactive and should be considered insoluble in protic solvents like water and alcohols.

-

Handling Imperative: All handling, storage, and reactions must be conducted under strictly anhydrous conditions with an inert atmosphere to preserve the compound's integrity and prevent uncontrolled reactivity.

For professionals in drug development and process chemistry, quantifying the rate of hydrolysis under specific conditions using forced degradation studies is paramount for developing robust and scalable synthetic procedures. By adhering to the principles and protocols outlined in this guide, researchers can effectively utilize this valuable building block while ensuring safety, reproducibility, and high synthetic yields.

References

- 1. This compound | 54001-18-2 [chemicalbook.com]

- 2. 4-Methyl-2-phenyl-1,3-thiazole-5-carbonitrile | 830330-33-1 | Benchchem [benchchem.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. savemyexams.com [savemyexams.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nj.gov [nj.gov]

- 9. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. chemos.de [chemos.de]

- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. Solubility Test | AxisPharm [axispharm.com]

- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 17. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 18. scbt.com [scbt.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Foreword: The Imperative of Spectroscopic Diligence

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a reactive intermediate with significant potential in organic synthesis, a thorough spectroscopic analysis is not merely a procedural step but a fundamental necessity. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific acyl chloride, we will leverage established spectroscopic principles and data from closely related analogs—namely the corresponding carboxylic acid and ethyl ester—to present a robust, predictive analysis. This approach underscores the power of spectroscopic interpretation as a predictive tool and a cornerstone of chemical research.

Molecular Structure and Context

This compound is a derivative of a substituted thiazole, a heterocyclic scaffold of considerable interest in medicinal chemistry. The molecule's reactivity is dominated by the electrophilic carbonyl chloride group, making it a valuable precursor for the synthesis of amides, esters, and other acyl derivatives. A precise understanding of its spectral features is crucial for reaction monitoring, purity assessment, and structural confirmation.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: Standard workflow for NMR data acquisition and analysis.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR, which serves as a convenient internal reference.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| Phenyl (ortho) | 8.0 - 8.2 | Multiplet | 2H | Deshielded due to proximity to the electron-withdrawing thiazole ring. |

| Phenyl (meta, para) | 7.4 - 7.6 | Multiplet | 3H | Typical aromatic region for a monosubstituted benzene ring. |

| Methyl (-CH₃) | ~2.8 | Singlet | 3H | The methyl group is attached to an sp² carbon of the thiazole ring, leading to a downfield shift compared to an alkyl methyl group. |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted δ (ppm) | Rationale for Assignment |

| Carbonyl (-COCl) | 160 - 165 | The carbonyl carbon of an acid chloride is typically found in this region, slightly upfield from the corresponding carboxylic acid. |

| Thiazole C2 | 170 - 175 | Attached to sulfur and nitrogen, and the phenyl group; highly deshielded. |

| Thiazole C4 | 158 - 162 | sp² carbon of the thiazole ring, substituted with the methyl group. |

| Thiazole C5 | 125 - 130 | sp² carbon attached to the carbonyl chloride group. |

| Phenyl C1 (ipso) | 130 - 134 | Quaternary carbon attached to the thiazole ring. |

| Phenyl C2, C6 (ortho) | 127 - 129 | Aromatic carbons ortho to the thiazole substituent. |

| Phenyl C3, C5 (meta) | 129 - 131 | Aromatic carbons meta to the thiazole substituent. |

| Phenyl C4 (para) | 131 - 133 | Aromatic carbon para to the thiazole substituent. |

| Methyl (-CH₃) | 18 - 22 | Typical region for a methyl group on an aromatic ring system. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The presence of the carbonyl chloride and the thiazole ring will give rise to characteristic absorption bands.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As the compound is likely a solid, the KBr pellet method is appropriate. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Assignment |

| ~3100 | Weak | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the phenyl and thiazole rings. |

| ~2950 | Weak | Aliphatic C-H stretch | C-H stretching of the methyl group. |

| 1770 - 1800 | Strong | C=O stretch (acid chloride) | The high frequency of the carbonyl stretch is a hallmark of acid chlorides, due to the inductive effect of the chlorine atom.[1][2] |

| 1500 - 1600 | Medium | C=C and C=N stretches | Aromatic ring and thiazole ring skeletal vibrations. |

| ~1450 | Medium | C-H bend (methyl) | Asymmetric bending of the methyl group. |

| 730 - 550 | Medium | C-Cl stretch | Characteristic stretching vibration for a carbon-chlorine single bond.[1] |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and offering insights into the molecular structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. It involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.

-

Instrumentation: A high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap instrument) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Acquisition: The sample is introduced into the instrument (often via a direct insertion probe or after separation by Gas Chromatography), and the m/z values of the resulting ions are recorded.

Predicted Mass Spectrum

The molecular weight of C₁₁H₈ClNOS is 237.71 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of ³⁷Cl.

| m/z | Predicted Ion | Rationale for Fragmentation |

| 237/239 | [M]⁺ | Molecular ion. The 239 peak will be approximately one-third the intensity of the 237 peak due to the natural abundance of ³⁵Cl and ³⁷Cl. |

| 202 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 174 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ ion. |

| 103 | [C₆H₅CN]⁺ | Phenyl cyanide cation, a common fragment from phenyl-substituted nitrogen heterocycles. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Proposed Fragmentation Pathway

Caption: A plausible electron ionization fragmentation pathway for the title compound.

Conclusion: A Framework for Characterization

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating foundational spectroscopic principles with data from analogous structures, we have constructed a comprehensive set of expected data and the experimental protocols necessary for its acquisition. This self-validating system of predictive analysis and experimental verification is central to modern chemical research, ensuring both the integrity of the data and the logical progression of scientific inquiry. Researchers and drug development professionals can use this guide as a blueprint for the characterization of this and other novel thiazole derivatives, ensuring a solid analytical foundation for their work.

References

Discovery and history of 2-phenylthiazole derivatives

An In-Depth Technical Guide to the Discovery and History of 2-Phenylthiazole Derivatives

Abstract

The 2-phenylthiazole scaffold represents a privileged heterocyclic motif, a cornerstone in the landscape of medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as potent therapeutic agents across multiple disease areas.[1][2][3][4][5] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, charting the journey of this scaffold from its foundational synthesis to its current status as a critical component in modern pharmaceuticals. We will explore the seminal Hantzsch thiazole synthesis, delve into the mechanistic pathways of its biological activity, and present key data and protocols that underscore its significance.

The Emergence of a Privileged Scaffold: A Historical Perspective

The history of 2-phenylthiazole is intrinsically linked to the broader history of thiazole chemistry. The thiazole ring itself is a fundamental component of various natural products, including Vitamin B1 (thiamine).[2] However, the synthetic accessibility of its derivatives, particularly through the advent of the Hantzsch thiazole synthesis , unlocked its vast potential for medicinal chemistry. This reaction, a classic multi-component condensation, provided a robust and versatile method for creating the thiazole core, allowing chemists to readily introduce a wide array of substituents and explore the resulting structure-activity relationships (SAR).[6][7]

The true ascent of the 2-phenylthiazole scaffold began as screening programs and rational drug design efforts consistently identified its derivatives as potent biological agents. The unique electronic properties and rigid, planar structure of the phenyl-thiazole combination allow it to effectively interact with a multitude of biological targets, earning it the designation of a "privileged scaffold." Its derivatives have been extensively investigated and developed as antifungal, anticancer, anti-inflammatory, and antibacterial agents, among other therapeutic applications.[1][8][9][10][11]

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for constructing the 2-phenylthiazole core is the Hantzsch thiazole synthesis. This reaction is valued for its reliability, operational simplicity, and the stability of the resulting aromatic products.[7]

Reaction Mechanism